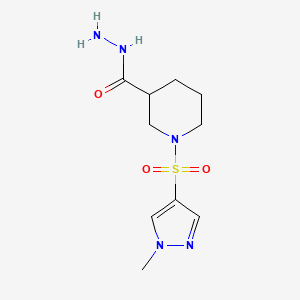

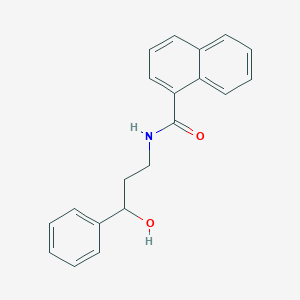

(Z)-2-(3,4-二甲氧基苯甲亚甲基)-6-(2-氧代-2-苯基乙氧基)苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives, which include compounds similar to the one , typically involves catalytic methods utilizing palladium or Lewis acids. For instance, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as a CO source presents a method for obtaining benzofuran-2(3H)-ones in moderate to good yields (Li et al., 2017). Another approach includes Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing an effective route to 2,3-disubstituted benzofurans (Huang et al., 2019).

Molecular Structure Analysis

The structure of benzofuran derivatives has been extensively studied using spectroscopic and crystallographic techniques. X-ray structural characterization offers insights into the conformation and arrangement of such molecules, highlighting the planarity and relative orientation of functional groups (Yakalı et al., 2016). These studies are pivotal for understanding the electronic properties and reactivity of the compound.

Chemical Reactions and Properties

Benzofuran derivatives engage in various chemical reactions, including palladium-catalyzed dearomative arylation and oxidation reactions, which allow for the efficient preparation of a wide range of compounds. Such reactions provide alternative ideas for the structural modification of benzofuran ketones, enabling the exploration of their chemical properties (Zhu et al., 2023).

科学研究应用

氧化聚合和保护基

- 氧化可去除羧基保护基: 在氧化条件下使用二甲氧基苯甲酸酯生成相应的羧酸,展示了该化合物在合成化学中的作用,特别是在保护基策略(Kim & Misco, 1985)中的应用。

- 电氧化聚合: 对p-二烷氧基苯的研究,包括二甲氧基苯衍生物,在电氧化聚合中突显了它们在创造具有特定电子性能的聚合材料中的潜力(Yamamoto et al., 1988)。

生物评价和抗氧化活性

- 抗菌和细胞毒活性: 源自二甲氧基苯甲醛的化合物展示了显著的抗菌和细胞毒活性,强调了分子构型在生物活性中的重要性(Ong et al., 1988)。

- 抗氧化活性: 通过Strecker反应合成苯并呋喃衍生物,并对其进行抗氧化活性评估,展示了该化合物在药理应用中的潜力(Ezzatzadeh & Hossaini, 2018)。

材料科学和传感应用

- 用于三硝基苯酸检测的发光传感器: 源自二甲氧基苯甲醛衍生物的Zn(II)基金属有机框架已被开发为用于选择性检测三硝基苯酸的发光传感器,展示了它们在环境和安全应用中的实用性(Wang et al., 2019)。

纳米结构材料

- 纳米结构氧化铈的回收: 利用与二甲氧基苯甲醛结构相关的苯并噁嗪二聚体,在热分解中回收纳米结构氧化铈(CeO2),突显了该化合物在纳米技术和材料科学中的相关性(Veranitisagul et al., 2011)。

属性

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-28-21-11-8-16(12-23(21)29-2)13-24-25(27)19-10-9-18(14-22(19)31-24)30-15-20(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b24-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHVIPGBUAVPOO-CFRMEGHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)